1-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one
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Description
1-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one is a useful research compound. Its molecular formula is C19H27N5O3 and its molecular weight is 373.457. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methodologies and Compound Libraries
The compound has been explored as a starting material or key intermediate in the synthesis of structurally diverse chemical libraries. For example, Roman (2013) demonstrated the generation of a structurally diverse library through alkylation and ring closure reactions using a ketonic Mannich base derived from 2-acetylthiophene, highlighting the compound's utility in producing dithiocarbamates, thioethers, and various azole derivatives, among others (Roman, 2013). Similarly, Kolar, Tiŝler, and Pizzioli (1996) described transformations of the pyrido[1,2-a]pyrazine ring system into imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and 2-oxa-6a, 10c-diazaaceanthrylenes, showcasing the versatility of the compound in heterocyclic chemistry transformations (Kolar, Tiŝler, & Pizzioli, 1996).
Biological Activities
Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, demonstrating significant antibacterial, cytotoxic, and biofilm inhibition activities. This research indicates the potential of derivatives of the compound in antimicrobial applications, particularly against resistant bacterial strains (Mekky & Sanad, 2020).
Potential Applications in Drug Development and Molecular Synthesis
The compound's derivatives have been explored for their utility in drug development and synthesis of complex molecules. For instance, Habernickel (2001) discussed the application of azetidine, pyrrolidine, and piperidine derivatives in the development of alpha-subtype selective 5-HT-1D receptor agonists for migraine treatment, suggesting the compound's relevance in synthesizing therapeutics with fewer side effects (Habernickel, 2001).
Properties
IUPAC Name |
1-[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O3/c1-13-16(14(2)27-22-13)7-8-17(25)24-11-5-6-15(12-24)26-19-18(23(3)4)20-9-10-21-19/h9-10,15H,5-8,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQCVLBPHXWOOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCCC(C2)OC3=NC=CN=C3N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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